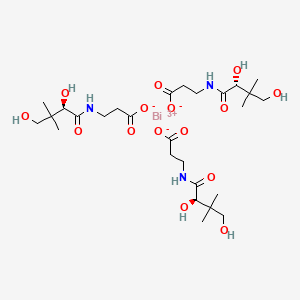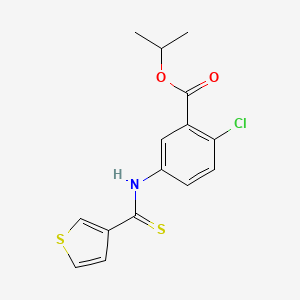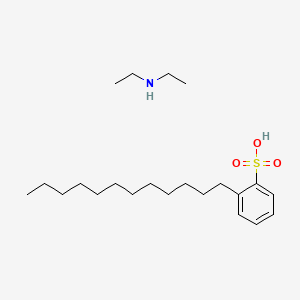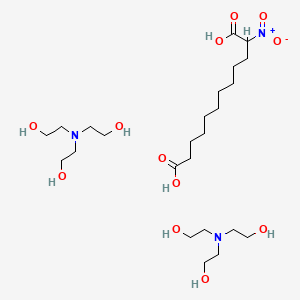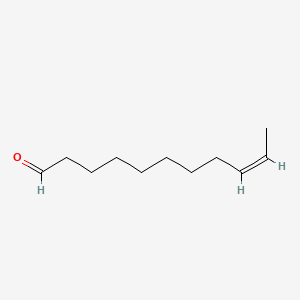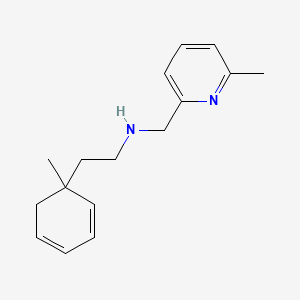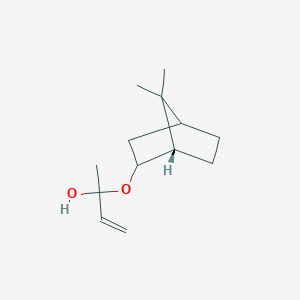
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate is an organic compound that belongs to the class of bicyclic monoterpenes. This compound is characterized by its unique bicycloheptane structure, which includes a three-carbon bridge and an acrylate functional group. It is commonly used in various industrial and scientific applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicycloheptane core, which is derived from camphene.
Functionalization: The camphene is then subjected to a series of functionalization reactions to introduce the acrylate group. This often involves the use of reagents such as acryloyl chloride in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for monitoring and controlling the synthesis process.
化学反应分析
Types of Reactions
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with hydrogenated functional groups
Substitution: Substituted products with new functional groups replacing the acrylate group
科学研究应用
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive acrylate group.
作用机制
The mechanism of action of (1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate involves its interaction with various molecular targets. The acrylate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-ol: A similar compound with a hydroxyl group instead of an acrylate group.
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acetate: A compound with an acetate group instead of an acrylate group.
Uniqueness
(1S-endo)-1,7,7-Trimethylbicyclo(2.2.1)hept-2-yl acrylate is unique due to its acrylate functional group, which imparts distinct reactivity and chemical properties. This makes it particularly useful in applications requiring polymerization and other acrylate-specific reactions.
属性
CAS 编号 |
67253-41-2 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
2-[[(1S)-7,7-dimethyl-2-bicyclo[2.2.1]heptanyl]oxy]but-3-en-2-ol |
InChI |
InChI=1S/C13H22O2/c1-5-13(4,14)15-11-8-9-6-7-10(11)12(9,2)3/h5,9-11,14H,1,6-8H2,2-4H3/t9?,10-,11?,13?/m1/s1 |
InChI 键 |
HNQKZEYWMXUDOG-AQICRGNOSA-N |
手性 SMILES |
CC1([C@@H]2CCC1CC2OC(C)(C=C)O)C |
规范 SMILES |
CC1(C2CCC1C(C2)OC(C)(C=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
